The compound is cataloged under the identifier 156150-59-3 in chemical databases such as PubChem and BenchChem. It is recognized for its relevance in both academic research and industrial applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
The synthesis of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be accomplished through multiple synthetic routes. A common method involves:
Industrial production methods may optimize these routes for large-scale production by employing continuous flow reactors to improve yield and purity.
The molecular structure of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate features:
The InChI key for this compound is BMIVTLPISDRDHK-LLVKDONJSA-N, which provides a unique identifier for its structure in chemical databases.
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is involved in several significant chemical reactions:
These reactions highlight the compound's versatility as a precursor in organic synthesis.
The mechanism of action for 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate primarily involves its interaction with specific molecular targets within biological systems. The compound may influence various biochemical pathways by:
Research into its exact molecular targets is ongoing, indicating potential therapeutic applications.
The physical and chemical properties of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has diverse applications across several fields:
Its versatility makes it a valuable compound in both research and industrial settings.
Systematic Nomenclature:The compound is formally designated as (1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate under International Union of Pure and Applied Chemistry (IUPAC) rules, reflecting the saturated five-membered ring (pyrrolidine) with carbonyl functions at positions 2 and 5 (dioxo), an N1-benzyl substituent, and an acetyloxy group at C3 [1] [3]. Its stereospecific variant is named [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate (CAS# 156150-59-3), highlighting the R configuration at the chiral C3 center [2].
Structural Classification:The molecule belongs to the N-substituted succinimide class, featuring:
Table 1: Key Chemical Identifiers of 1-Benzyl-2,5-dioxo-pyrrolidin-3-yl Acetate
Property | Value | Source |
---|---|---|
IUPAC Name | (1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate | [1] [3] |
Stereospecific Variant | [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate | [2] |
CAS Registry (Racemate) | 173353-34-9 | [1] [3] |
CAS Registry ((3R)-Form) | 156150-59-3 | [2] |
Molecular Formula | C₁₃H₁₃NO₄ | [1] [2] |
Molecular Weight | 247.25 g/mol | [2] [3] |
Canonical SMILES | CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 | [3] |
Stereochemical Significance:The C3 position is stereogenic, with the (3R) enantiomer demonstrating superior biological activity in glutamate transport modulation compared to its (3S) counterpart [2] [4]. Computational and crystallographic studies confirm that the spatial orientation of the acetate group influences binding to allosteric sites on targets like excitatory amino acid transporter 2 (EAAT2) [4].
Synthetic Evolution:Early routes to racemic 1-benzyl-2,5-dioxo-pyrrolidin-3-yl acetate involved three-step sequences: (1) cyclization of benzylamine and succinic anhydride to N-benzylsuccinimide; (2) electrophilic activation at C3; and (3) nucleophilic acetylation using acetic anhydride [3]. Advances in asymmetric synthesis enabled enantioselective access, notably via chiral auxiliaries or catalysts to install the C3 stereocenter, though yields and enantiomeric excess (ee) required optimization [2]. Industrial methodologies now employ continuous flow reactors to enhance throughput and purity, particularly for antiepileptic drug candidates like AS-1 derivatives [2] [8].
Table 2: Evolution of Synthetic Methods for Pyrrolidine-2,5-dione Derivatives
Synthetic Approach | Key Steps | Advances/Limitations |
---|---|---|
Classical Linear Synthesis | 1. N-Benzylsuccinimide formation 2. C3 Bromination 3. Acetate displacement | Moderate yields (50-70%); Racemic product [3] |
Enantioselective Catalysis | Asymmetric Michael addition or hydrogenation | Achieves >90% ee for (3R)-isomer; Costly catalysts [2] |
Continuous Flow Optimization | Integrated reaction-separation modules | Scalability; Purity >98%; Reduced waste [2] [8] |
Pharmacological Significance:This compound’s core scaffold gained prominence through hybrid derivatives like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which exhibits broad-spectrum antiseizure activity. AS-1 protects against maximal electroshock (MES), pentylenetetrazol (PTZ), and 6Hz-induced seizures in murine models—benchmarks of clinical antiseizure drug efficacy [4] [8]. Crucially, the pyrrolidine-2,5-dione moiety enables unique target engagement:
Table 3: Key Bioactivities of 1-Benzyl-2,5-dioxo-pyrrolidin-3-yl Acetate Derivatives
Biological Activity | Model | Outcome | Reference |
---|---|---|---|
Antiseizure (AS-1 derivative) | Mouse MES test | ED₅₀ = 33.0 mg/kg (i.p.) | [8] |
Antiseizure ((3R)-enantiomer) | Mouse 6Hz test (44 mA) | ED₅₀ = 15.6 mg/kg (i.p.); >32-fold safety margin | [4] |
Glutamate Uptake Enhancement | COS-7 cells expressing EAAT2 | 180% uptake vs. control (10 μM) | [4] |
Anti-inflammatory | In vitro COX-2 inhibition | IC₅₀ = 130 μg/mL | [9] |
Stereoselective Synthesis Challenges:Despite pharmacological promise, scalable production of enantiopure material remains inefficient. Current catalytic methods suffer from low turnover numbers (<100) and necessitate expensive ligands, hindering bulk production [2]. Objectives include:
Mechanistic and Target Elucidation:While EAAT2 modulation is established for (3R)-derivatives, off-target interactions and impacts on neuronal-glial crosstalk are poorly mapped [4]. Critical questions include:
Hybrid Scaffold Development:Emerging evidence suggests that appending additional pharmacophores (e.g., carbamates, propanamides) to the C3 acetate enhances multi-target engagement. Research priorities encompass:
Table 4: Priority Research Objectives for Future Studies
Research Gap | Specific Objective | Expected Impact |
---|---|---|
Stereoselective Production | Engineer immobilized biocatalysts for (3R)-isomer synthesis | >90% ee; 5-fold cost reduction |
Target Deconvolution | Photoaffinity labeling to identify binding proteins | Uncover off-targets; explain resistance |
Hybrid Scaffold Optimization | Synthesize C3-carbamate analogs with COX-2 inhibition | Dual-action agents for epileptic inflammation |
In Vivo Biotransformation | Radiolabel tracking of acetate hydrolysis | Clarify prodrug vs. active metabolite roles |
These gaps underscore the compound’s untapped potential. Addressing them will illuminate its translational path while advancing synthetic and mechanistic understanding of succinimide-based therapeutics [2] [4] [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2